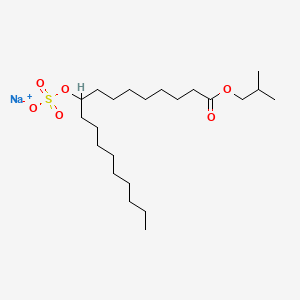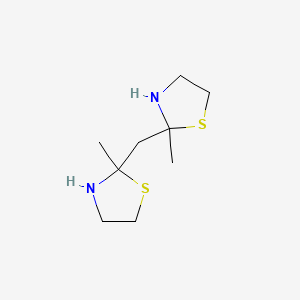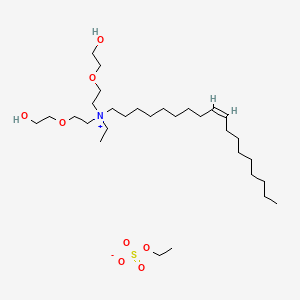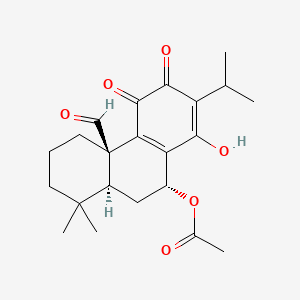
Nemorone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Nemorone involves several steps, starting from the extraction of raw materials from Salvia nemorosa. The primary method includes:
Extraction: The roots of Salvia nemorosa are harvested and dried. The dried roots are then subjected to solvent extraction using organic solvents like methanol or ethanol.
Isolation: The crude extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.
Purification: Further purification is achieved using techniques like high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial production methods for this compound are still under research, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
Nemorone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form deacetylthis compound, a compound with a formyl group at C-10.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nemorone has a wide range of applications in scientific research:
Chemistry: This compound is used as a model compound to study the reactivity of diterpenoids and their derivatives.
Biology: Research is ongoing to explore the biological activities of this compound, including its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to confirm these findings.
Industry: this compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nemorone involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but initial studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Nemorone is structurally similar to other diterpenoids isolated from Salvia species, such as salvinemorol and nemorosin this compound is unique due to its specific functional groups and reactivity
Similar Compounds
- Salvinemorol
- Nemorosin
- Deacetylthis compound
These compounds share a common diterpenoid backbone but differ in their functional groups and biological activities.
Properties
CAS No. |
32764-46-8 |
|---|---|
Molecular Formula |
C22H28O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(4aR,9R,10aS)-4a-formyl-8-hydroxy-1,1-dimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-9-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-11(2)15-18(25)16-13(28-12(3)24)9-14-21(4,5)7-6-8-22(14,10-23)17(16)20(27)19(15)26/h10-11,13-14,25H,6-9H2,1-5H3/t13-,14+,22-/m1/s1 |
InChI Key |
QUZUXFUSBGXSIW-ALLJEULLSA-N |
Isomeric SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2OC(=O)C)(C)C)C=O)O |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


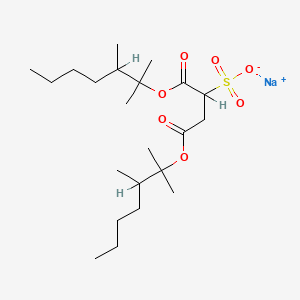
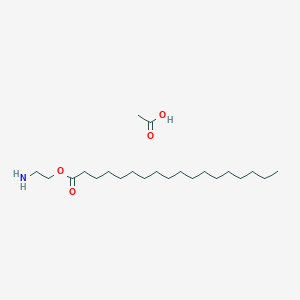
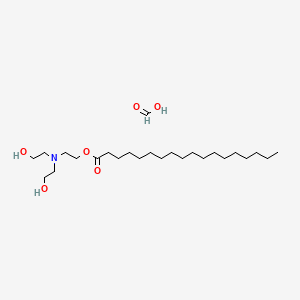


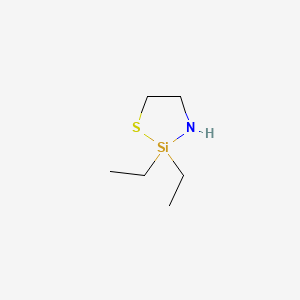


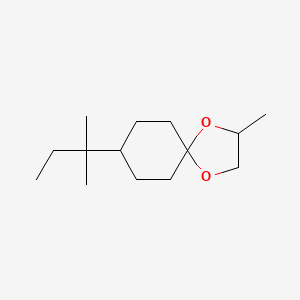
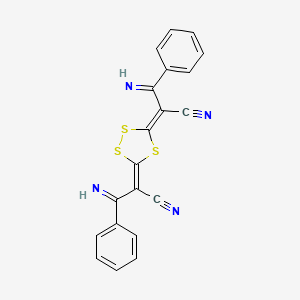
![N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-YL]-N-methylbenzamide](/img/structure/B12679866.png)
